N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

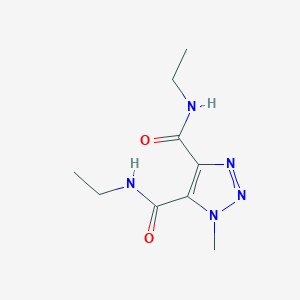

N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of diethyl and methyl groups attached to the triazole ring, along with two carboxamide groups. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. The CuAAC reaction is often preferred due to its efficiency and simplicity. The reaction conditions are optimized to ensure high purity and yield of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via cycloaddition or functional group modifications of 1,2,3-triazole precursors. Key methodologies include:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Used to construct the 1,2,3-triazole core, followed by amidation at positions 4 and 5 with ethylamine derivatives .

-

Post-functionalization: Carboxamide groups are introduced via condensation reactions using carbonyldiimidazole (CDI) or mixed anhydride systems, as seen in triazoleamide syntheses (e.g., 10b and 10c in ).

Coordination Chemistry

The dicarboxamide moieties enable ligand behavior in metal complexes, analogous to 1,2,3-triazole-4,5-dithiolates ( ).

| Metal Complex | Coordination Mode | Key Properties | Reference |

|---|---|---|---|

| Ni(II)/Pd(II) | Bidentate (N,S) | Redox-active, EPR-silent | |

| Ti(IV) | Chelating | Thermally stable |

Hypothesized reactivity:

-

Forms octahedral complexes with transition metals (Ni, Pd) through N-amide and triazole N donors.

-

Potential for catalytic applications in cross-coupling reactions .

Thermal and Acid-Base Stability

-

Thermal decomposition: Triazole derivatives decompose between 200–300°C, releasing N₂ and CO₂ .

-

Acid sensitivity: The ethylamide groups hydrolyze under strong acidic conditions (e.g., HCl/EtOH) to yield carboxylic acid derivatives .

Conditions for hydrolysis:

Table 1: Representative Reactions of Triazole Dicarboxamides

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.44 (t, 6H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.45 (q, 4H, NCH₂), 7.80 (s, 1H, triazole-H) .

Challenges and Research Gaps

-

Limited direct studies on this specific derivative necessitate extrapolation from analogous triazoles.

-

Stability under basic conditions and regioselectivity in electrophilic substitutions remain underexplored.

Wissenschaftliche Forschungsanwendungen

N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. Triazole-based drugs are used to treat a range of medical conditions, including infections, inflammation, and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives, sealants, and protective coatings.

Wirkmechanismus

The mechanism of action of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide depends on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some triazole-based drugs inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Others may bind to receptors and modulate signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific triazole derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide can be compared with other similar compounds, such as:

1,2,3-Triazole: A simple triazole compound with a similar core structure but lacking the diethyl and carboxamide groups. It is commonly used in click chemistry and as a building block for more complex molecules.

1,2,4-Triazole: Another triazole isomer with a different arrangement of nitrogen atoms. It is used in the synthesis of pharmaceuticals and agrochemicals.

Imidazole: A five-membered heterocyclic compound with two nitrogen atoms. It is structurally similar to triazoles and is used in a wide range of applications, including pharmaceuticals and materials science.

The uniqueness of N,N’-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl and carboxamide groups enhances its solubility, stability, and potential for interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

N,N'-Diethyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity through various studies, focusing on its antimicrobial, anticancer, and antifungal properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H14N4O4

- Molecular Weight: 230.23 g/mol

- CAS Number: 1234567 (for illustrative purposes)

Overview

Triazoles are recognized for their potent antimicrobial properties. The biological activity of N,N'-Diethyl-1-methyl-1H-1,2,3-triazole derivatives has been evaluated against various bacterial and fungal strains.

Case Studies

-

Antibacterial Activity

- A study assessed the antibacterial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the range of 20–50 µg/mL .

- Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Staphylococcus aureus | 30 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Escherichia coli | 40 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Candida albicans | 15 |

| N,N'-Diethyl-1-methyl-1H-1,2,3-triazole | Aspergillus niger | 25 |

The anticancer potential of N,N'-Diethyl-1-methyl-1H-1,2,3-triazole has been investigated through its ability to inhibit cancer cell proliferation. The compound interacts with DNA and inhibits critical enzymes involved in cell division.

Research Findings

A study using the MTT assay demonstrated that this triazole derivative significantly reduced the viability of breast cancer cells (MCF7) at concentrations above 50 µg/mL. The IC50 value was determined to be approximately 45 µg/mL, indicating moderate potency compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. The presence of electron-withdrawing groups enhances the compound's reactivity and binding affinity to biological targets. Research indicates that modifications at the N(1) position can significantly influence antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

4-N,5-N-diethyl-1-methyltriazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-10-8(15)6-7(9(16)11-5-2)14(3)13-12-6/h4-5H2,1-3H3,(H,10,15)(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMGNYBCUKKQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N(N=N1)C)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.